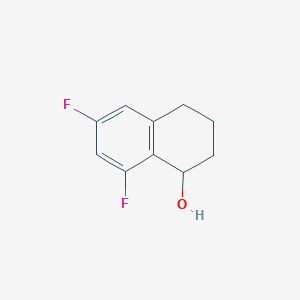
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol is a fluorinated organic compound with the molecular formula C10H10F2O. It is a derivative of naphthalenol, characterized by the presence of two fluorine atoms at the 6 and 8 positions and a hydroxyl group at the 1 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where a fluorinated benzene derivative reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst. Another method is the Suzuki coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated naphthalenol under palladium catalysis. Additionally, the Diels-Alder reaction can be employed to form the tetrahydronaphthalene ring system, followed by selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields 6,8-difluoro-1,2,3,4-tetrahydronaphthalenone, while substitution reactions can produce a variety of fluorinated derivatives.
Applications De Recherche Scientifique
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways and the exertion of specific effects, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: A non-fluorinated analog with similar structural features but different chemical properties.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: A positional isomer with the hydroxyl group at the 2 position instead of the 1 position.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine:
Uniqueness
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol is unique due to the specific placement of fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug design and other applications.
Propriétés
Numéro CAS |
173996-19-5 |
|---|---|
Formule moléculaire |
C10H10F2O |
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10F2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9,13H,1-3H2 |
Clé InChI |
TZVSCDQSGHNCOE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=C(C=C2F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)
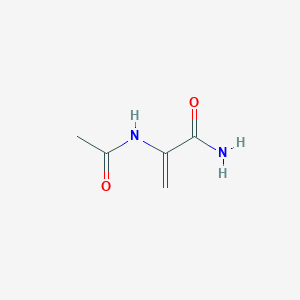
![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
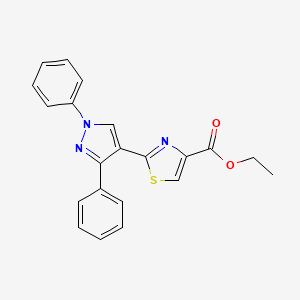
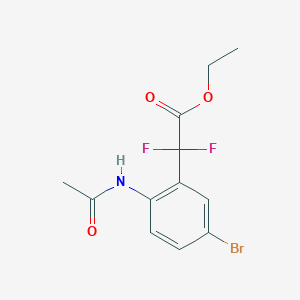
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
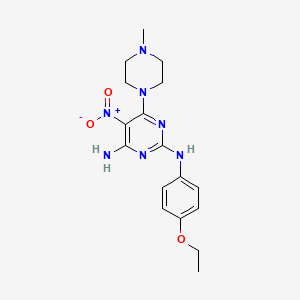
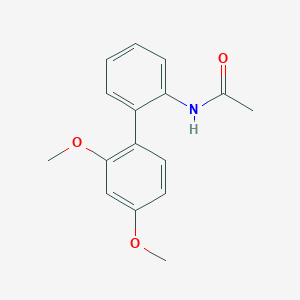
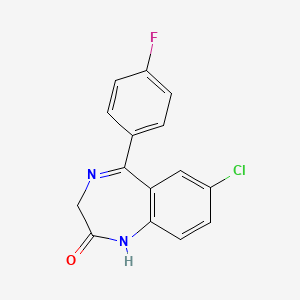
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)


![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
